molecular formula C6H7BrN2 B1502741 2-Bromo-5-ethylpyrazine CAS No. 1086382-74-2

2-Bromo-5-ethylpyrazine

Cat. No.: B1502741
CAS No.: 1086382-74-2
M. Wt: 187.04 g/mol
InChI Key: CCDAQGHBTWYAMF-UHFFFAOYSA-N
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Description

2-Bromo-5-ethylpyrazine is a useful research compound. Its molecular formula is C6H7BrN2 and its molecular weight is 187.04 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

2-Bromo-5-ethylpyrazine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics and endogenous compounds. The interaction with these enzymes can lead to the formation of reactive intermediates, which may further react with cellular components . Additionally, this compound can bind to specific protein receptors, influencing their activity and downstream signaling pathways.

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, exposure to this compound has been shown to alter the expression of genes involved in oxidative stress response and apoptosis . This compound can also affect cellular metabolism by inhibiting key metabolic enzymes, leading to changes in metabolite levels and energy production.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites. For instance, this compound has been found to inhibit the activity of certain kinases, which play a crucial role in cell signaling pathways . This inhibition can lead to downstream effects on gene expression and cellular functions. Additionally, the compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as high temperature or light exposure . Long-term exposure to this compound in in vitro or in vivo studies has been associated with changes in cellular function, including alterations in cell proliferation and apoptosis rates.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal or beneficial effects, such as modulating enzyme activity or gene expression without causing significant toxicity . At high doses, this compound can exhibit toxic or adverse effects, including hepatotoxicity, neurotoxicity, and systemic toxicity. Threshold effects have been observed, where the compound’s impact on cellular and physiological functions becomes pronounced beyond a certain dosage.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450s, which catalyze its oxidation and subsequent metabolism . The compound can also affect metabolic flux by altering the activity of key metabolic enzymes, leading to changes in metabolite levels. For example, this compound has been shown to influence the levels of pyruvate and lactate, which are critical intermediates in cellular respiration and energy production.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. It can be taken up by cells via passive diffusion or active transport mechanisms . Once inside the cell, the compound may bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues can vary, with higher concentrations observed in organs involved in metabolism and detoxification, such as the liver and kidneys.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, this compound has been found to accumulate in the mitochondria, where it can influence mitochondrial function and energy production. The localization of the compound within specific subcellular regions can determine its interactions with biomolecules and its overall biochemical effects.

Properties

IUPAC Name

2-bromo-5-ethylpyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrN2/c1-2-5-3-9-6(7)4-8-5/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCDAQGHBTWYAMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CN=C(C=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90671682
Record name 2-Bromo-5-ethylpyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90671682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1086382-74-2
Record name 2-Bromo-5-ethylpyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90671682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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